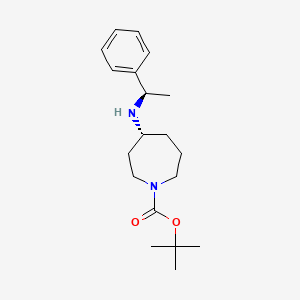
tert-Butyl (R)-4-(((R)-1-phenylethyl)amino)azepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate is a complex organic compound that features a tert-butyl group, an azepane ring, and a phenylethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylethylamine Moiety: This step involves the coupling of the azepane ring with ®-1-phenylethylamine under suitable conditions, often using coupling reagents like EDCI or DCC.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the phenylethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane or phenylethylamine derivatives.
科学的研究の応用
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with neurotransmitter receptors, while the azepane ring can modulate the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate
- tert-Butyl 3-(tert-butoxycarbonyl)azepane-1-carboxylate
- tert-Butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate
Uniqueness
tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate is unique due to the presence of the ®-1-phenylethylamine moiety, which imparts specific stereochemical properties and potential biological activity. The combination of the azepane ring and the tert-butyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C19H30N2O2 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC名 |
tert-butyl (4R)-4-[[(1R)-1-phenylethyl]amino]azepane-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-15(16-9-6-5-7-10-16)20-17-11-8-13-21(14-12-17)18(22)23-19(2,3)4/h5-7,9-10,15,17,20H,8,11-14H2,1-4H3/t15-,17-/m1/s1 |
InChIキー |
UCPXUHCDMVMSIU-NVXWUHKLSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2CCCN(CC2)C(=O)OC(C)(C)C |
正規SMILES |
CC(C1=CC=CC=C1)NC2CCCN(CC2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366278.png)
![N-[(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N'-pentanoylurea](/img/structure/B13366281.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366283.png)
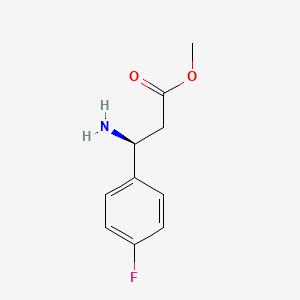
![6-(2-Methylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366292.png)
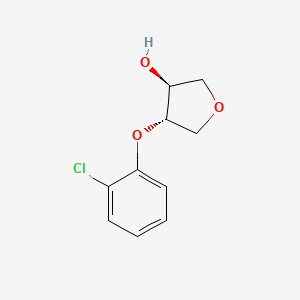
![[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366309.png)

![3-[(Benzylsulfanyl)methyl]-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366317.png)
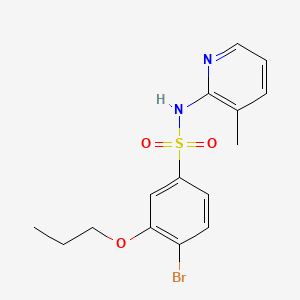
![Methyl 7-(trifluoromethoxy)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13366326.png)
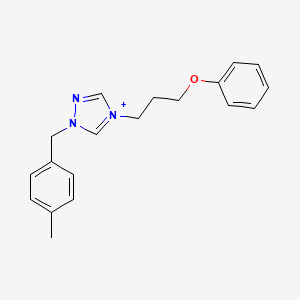

![N-[4-(difluoromethoxy)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13366340.png)
